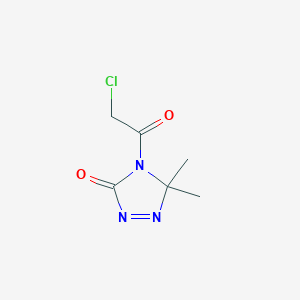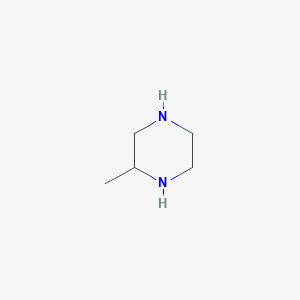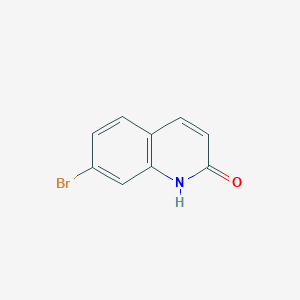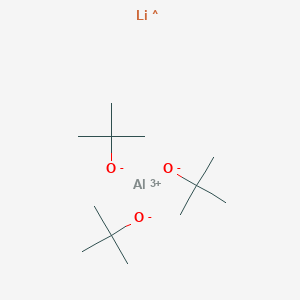
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as CDAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDAT is a triazolone derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive molecule for researchers in the fields of pharmacology, biochemistry, and toxicology.
Wirkmechanismus
The exact mechanism of action of CDAT is not fully understood. However, studies have shown that CDAT exhibits its biological activity through the modulation of various neurotransmitters and receptors in the central nervous system. CDAT has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.
Biochemische Und Physiologische Effekte
CDAT has been shown to exhibit a range of biochemical and physiological effects. In animal studies, CDAT has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. CDAT has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDAT in laboratory experiments is that it is relatively easy to synthesize and has a high purity level. CDAT is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of using CDAT is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CDAT. One possible direction is the development of new drugs based on the structure of CDAT. Another potential direction is the investigation of the mechanism of action of CDAT, which may lead to a better understanding of its biological activity. Additionally, there is a need for further studies on the potential toxic effects of CDAT, which may be important for the development of safe and effective drugs.
Synthesemethoden
CDAT can be synthesized through a multistep process that involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with hydrazine hydrate, followed by the addition of chloroacetyl chloride and sodium hydroxide. The final product is obtained through recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
CDAT has been widely used in scientific research due to its potential applications in a variety of fields. One of the most notable applications of CDAT is its use as a starting material for the synthesis of other biologically active compounds. CDAT has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
130138-03-3 |
|---|---|
Produktname |
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one |
Molekularformel |
C6H8ClN3O2 |
Molekulargewicht |
189.6 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)-5,5-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H8ClN3O2/c1-6(2)9-8-5(12)10(6)4(11)3-7/h3H2,1-2H3 |
InChI-Schlüssel |
ZEFPYAYKEDJTCF-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
Kanonische SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
Synonyme |
3H-1,2,4-Triazol-3-one, 4-(chloroacetyl)-4,5-dihydro-5,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)


![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)



![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)


![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)

